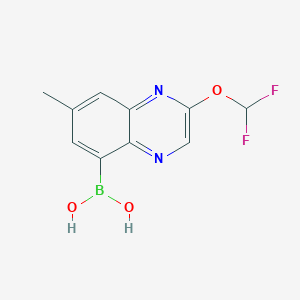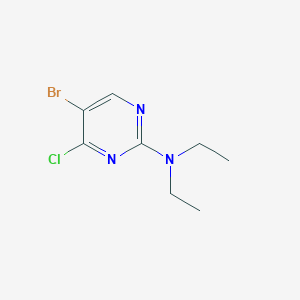
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C8H12BrClN3 It is characterized by the presence of bromine and chlorine atoms on the pyrimidine ring, along with diethylamine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of N,N-diethylpyrimidin-2-amine under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as bromine and chlorine, often in an organic solvent like dichloromethane, at low temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Nitration: of a suitable pyrimidine precursor.
Reduction: of the nitro group to an amine.
Halogenation: to introduce bromine and chlorine atoms.
Alkylation: to attach the diethylamine groups.
These steps are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
Uniqueness
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of diethylamine groups. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
57054-89-4 |
|---|---|
Formule moléculaire |
C8H11BrClN3 |
Poids moléculaire |
264.55 g/mol |
Nom IUPAC |
5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11BrClN3/c1-3-13(4-2)8-11-5-6(9)7(10)12-8/h5H,3-4H2,1-2H3 |
Clé InChI |
JUQWINKMSFVHNW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
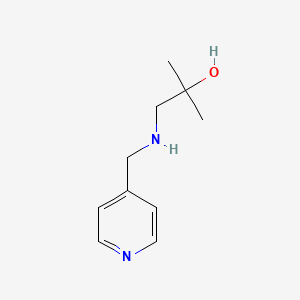

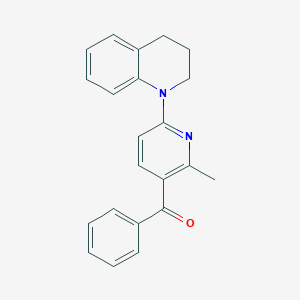

![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
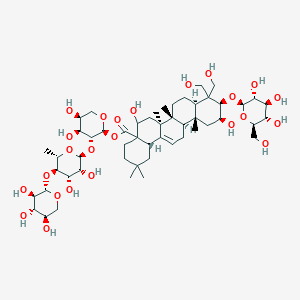

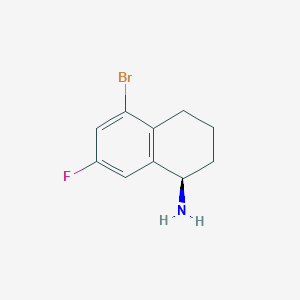
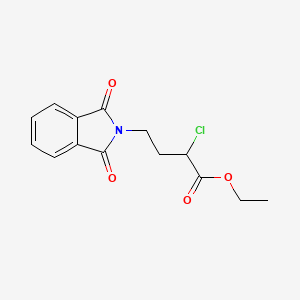
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
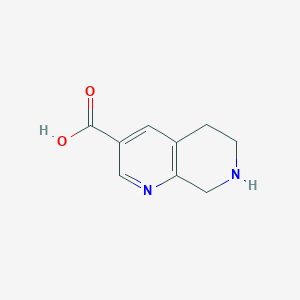
![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
